N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a methylene group to an acetamide scaffold. The acetamide is further substituted with a phenoxy group bearing a 2-methyltetrazole ring at the para position. This structure combines electron-rich aromatic systems (benzodioxole and tetrazole) with a flexible acetamide linker, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C18H17N5O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H17N5O4/c1-23-21-18(20-22-23)13-3-5-14(6-4-13)25-10-17(24)19-9-12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,19,24) |
InChI Key |
MJTASOXHZXOEMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a phenoxyacetamide derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the tetrazole-phenoxy-acetamide core. Below is a comparative analysis with structurally related analogs:
Functional Group Impact
- Tetrazole vs. Oxadiazole/Thiadiazole: The 2-methyltetrazole in the target compound offers metabolic stability and hydrogen-bonding capacity, contrasting with the oxadiazole-thio in Compound 9 (), which may enhance electrophilic reactivity. Tetrazoles are known bioisosteres for carboxylic acids, improving membrane permeability .
- Acetamide Linker Flexibility :
The acetamide spacer allows conformational adaptability, critical for binding to enzymes like MMP-9, as seen in oxadiazole analogs ().
Pharmacological Inferences
While direct data for the target compound are unavailable, analogs provide clues:
- Anticancer Potential: Compounds with benzodioxole and heterocyclic motifs (e.g., oxadiazole, imidazole) exhibit cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells . The tetrazole’s role in MMP-9 inhibition () suggests the target compound may share this mechanism.
- Enzyme Inhibition : Tetrazole-containing compounds often target metalloproteases (e.g., MMP-9) due to zinc-binding capabilities. The 2-methyl group may reduce off-target interactions compared to bulkier substituents .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C19H21N3O5
- Molecular Weight: 403.38 g/mol
- CAS Number: 478033-71-5
The biological activity of this compound is largely attributed to its structural components, which include a benzodioxole moiety and a phenoxy group. These features contribute to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
Key Mechanisms:
- Inhibition of Protein Kinases: The compound has shown potential as an inhibitor of specific protein kinases, which are critical in cancer progression and other diseases. Its selectivity for certain kinases suggests a targeted therapeutic approach.
- Antioxidant Activity: The presence of the benzodioxole structure is associated with antioxidant properties, which may help in mitigating oxidative stress in cells.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Exhibits potent inhibition against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against several bacterial strains. |
| Antioxidant | Reduces oxidative stress markers in vitro. |
| Enzyme Inhibition | Selectively inhibits specific kinases related to tumor growth. |
Case Studies and Experimental Data
-
Anticancer Efficacy:
A study reported that the compound significantly inhibited cell proliferation in various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase . -
Antimicrobial Activity:
In vitro assays indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics . -
Oxidative Stress Reduction:
Experimental models showed that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl... | High | Moderate | High |
| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-meth... | Moderate | Low | Moderate |
| N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy... | High | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
